molecular formula C13H9Cl2NO4S B4549007 methyl [(5E)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B4549007
M. Wt: 346.2 g/mol
InChI Key: NCJQVFOWARANPW-BJMVGYQFSA-N
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Preparation Methods

The synthesis of methyl [(5E)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves several steps. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by the reaction with oxalyl chloride in dry acetonitrile at 70°C . This method yields 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives in good yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl [(5E)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the leaving groups in the compound.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include solvents like ethanol, acetonitrile, and water, as well as catalysts and specific temperature and pressure conditions .

Scientific Research Applications

Methyl [(5E)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has various scientific research applications:

Mechanism of Action

The mechanism of action of methyl [(5E)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Methyl [(5E)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be compared with other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-one: Exhibits antimicrobial and anticancer activities.

    Thiazolidine-2-thione: Used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dichlorobenzylidene group, which enhances its biological activity and makes it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-[(5E)-5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c1-20-11(17)6-16-12(18)10(21-13(16)19)5-7-2-3-8(14)9(15)4-7/h2-5H,6H2,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJQVFOWARANPW-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC(=C(C=C2)Cl)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl [(5E)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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methyl [(5E)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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methyl [(5E)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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methyl [(5E)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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methyl [(5E)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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methyl [(5E)-5-(3,4-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

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